5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione 5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC10850552
InChI: InChI=1S/C14H7Cl2NO3/c15-11-5-9-10(6-12(11)16)14(20)17(13(9)19)7-2-1-3-8(18)4-7/h1-6,18H
SMILES: C1=CC(=CC(=C1)O)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl
Molecular Formula: C14H7Cl2NO3
Molecular Weight: 308.1 g/mol

5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

CAS No.:

Cat. No.: VC10850552

Molecular Formula: C14H7Cl2NO3

Molecular Weight: 308.1 g/mol

* For research use only. Not for human or veterinary use.

5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione -

Specification

Molecular Formula C14H7Cl2NO3
Molecular Weight 308.1 g/mol
IUPAC Name 5,6-dichloro-2-(3-hydroxyphenyl)isoindole-1,3-dione
Standard InChI InChI=1S/C14H7Cl2NO3/c15-11-5-9-10(6-12(11)16)14(20)17(13(9)19)7-2-1-3-8(18)4-7/h1-6,18H
Standard InChI Key QWNRFLMWNHVDON-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)O)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl
Canonical SMILES C1=CC(=CC(=C1)O)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of 5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is C₁₄H₇Cl₂NO₃, with a molecular weight of 308.12 g/mol . The core structure consists of an isoindole-1,3-dione scaffold fused to a benzene ring, with chlorine atoms at positions 5 and 6 and a 3-hydroxyphenyl group attached to the nitrogen atom at position 2.

Crystallographic Analysis

X-ray diffraction studies of the closely related 2-(2-hydroxyphenyl) analog reveal a nearly planar phthalimide ring system, with a dihedral angle of 4.02° between the fused five- and six-membered rings . The crystal packing is stabilized by intermolecular hydrogen bonds (C–H···O and O–H···O) and C–Cl···O interactions (Cl⋯O distance: 3.012 Å; C–Cl⋯O angle: 171.14°) . Weak π–π interactions between aromatic rings further contribute to structural stability, with centroid–centroid distances of 3.666 Å and interplanar separations of 3.568 Å . These features suggest that the 3-hydroxyphenyl variant likely adopts a similar conformation, albeit with altered hydrogen-bonding patterns due to the hydroxyl group’s positional isomerism.

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of halogenated isoindole-1,3-diones typically involves cyclocondensation reactions between substituted phthalic acid derivatives and amines. For example, 5,6-dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione is synthesized by heating 4,5-dichlorophthalic acid with 2-aminophenol in dimethylformamide (DMF), followed by crystallization in ethanol . Adapting this method for the 3-hydroxyphenyl analog would require substituting 2-aminophenol with 3-aminophenol.

Table 1: Representative Reaction Conditions for Isoindole-1,3-dione Synthesis

Reactant AReactant BSolventTemperature (°C)Yield (%)Reference
4,5-Dichlorophthalic acid2-AminophenolDMFReflux80
3-Amino-4-hydroxyphthalic acid3-Aminopiperidine-2,6-dioneAcetic acid120N/A

Protecting Group Strategies

Patent literature describes the use of carboxyl protecting groups (e.g., methyl, ethyl) during intermediate synthesis. For instance, hydrolysis of dimethyl 3-amino-4-hydroxyphthalate with sodium hydroxide yields 3-amino-4-hydroxyphthalic acid, a precursor for isoindole-dione derivatives . Similar strategies could be applied to synthesize the 3-hydroxyphenyl variant by protecting the hydroxyl group during key steps.

Physicochemical Properties

Thermal and Solubility Characteristics

Predicted properties for the 4-hydroxyphenyl analog include a boiling point of 541.7±60.0 °C and a density of 1.629±0.06 g/cm³ . The pKa of the hydroxyl group is estimated at 9.87±0.30, indicating weak acidity . These values are expected to differ slightly for the 3-hydroxyphenyl isomer due to variations in hydrogen-bonding capacity and steric effects.

Table 2: Predicted Physicochemical Properties

PropertyValueMethodReference
Boiling Point541.7 ± 60.0 °CPredicted
Density1.629 ± 0.06 g/cm³Predicted
pKa (hydroxyl group)9.87 ± 0.30Predicted

Challenges and Future Directions

Current limitations include the scarcity of data on the 3-hydroxyphenyl isomer’s synthesis, stability, and bioactivity. Future research should prioritize:

  • Optimized Synthetic Protocols: Developing regioselective methods to produce the 3-hydroxyphenyl variant with high purity.

  • Crystallographic Studies: Resolving the crystal structure to elucidate intermolecular interactions.

  • Pharmacological Screening: Evaluating anticancer, anti-inflammatory, and metabolic activities in vitro and in vivo.

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